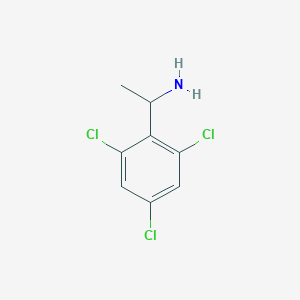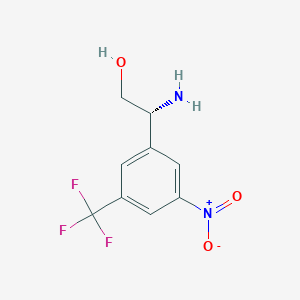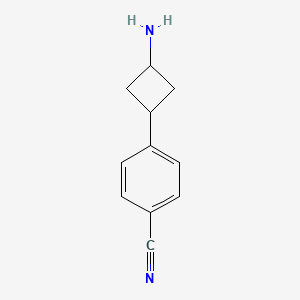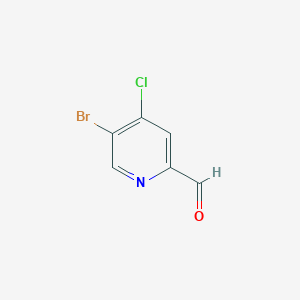
5-Bromo-4-chloropicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloropicolinaldehyde is a chemical compound with the molecular formula C6H3BrClNO It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 5 and 4 of the pyridine ring are substituted with bromine and chlorine, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloropicolinaldehyde typically involves the bromination and chlorination of picolinaldehyde. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective substitution at the desired positions on the pyridine ring. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar halogenation reactions. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the final product. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-4-chloropicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms under appropriate conditions.
Major Products:
Oxidation: 5-Bromo-4-chloropicolinic acid.
Reduction: 5-Bromo-4-chloropicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-chloropicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenated structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which 5-Bromo-4-chloropicolinaldehyde exerts its effects is primarily through its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The halogen atoms may also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-3-chloropicolinaldehyde: Similar structure but with the chlorine atom at position 3 instead of 4.
4-Bromo-5-chloropicolinaldehyde: Similar structure but with the bromine and chlorine atoms swapped.
5-Chloropicolinaldehyde: Lacks the bromine atom, only has chlorine at position 5.
Uniqueness: 5-Bromo-4-chloropicolinaldehyde is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can lead to different chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
1060802-20-1 |
|---|---|
Molekularformel |
C6H3BrClNO |
Molekulargewicht |
220.45 g/mol |
IUPAC-Name |
5-bromo-4-chloropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3BrClNO/c7-5-2-9-4(3-10)1-6(5)8/h1-3H |
InChI-Schlüssel |
XXGOLPPVOQYOLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=C1Cl)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


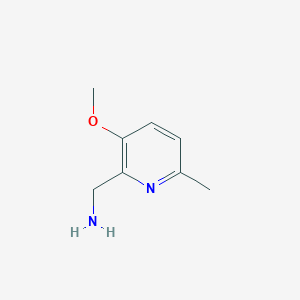



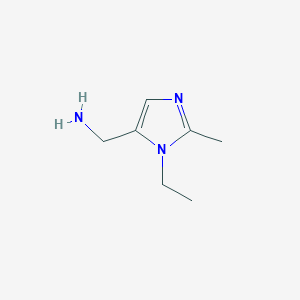
![rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15316864.png)
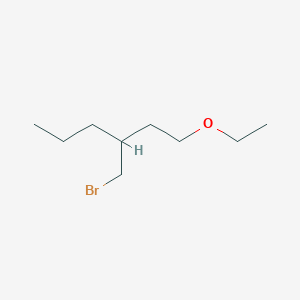
![3-fluoro-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B15316877.png)
![1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride](/img/structure/B15316884.png)
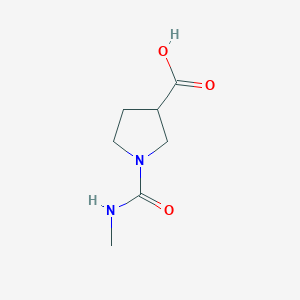
![1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate](/img/structure/B15316912.png)
